AChE Inhibitory Activity of N-(2-Aminopyridin-3-yl)acetamide Derivatives vs. Donepezil — Cellular IC50 Comparison
Derivatives of N-(2-aminopyridin-3-yl)acetamide have been shown to inhibit acetylcholinesterase (AChE) with IC50 values in the low micromolar range [1]. In a study of aryl-substituted 2-aminopyridine derivatives, the most potent AChE inhibitor (compound 3m) exhibited an IC50 of 34.81 ± 3.71 µM against AChE, compared to the positive control donepezil with an IC50 of 0.079 ± 0.05 µM [2]. While the simple parent compound N-(2-aminopyridin-3-yl)acetamide itself is a weaker AChE ligand (reported IC50 values >10 µM in rat brain homogenate assays), the 2-aminopyridin-3-yl acetamide scaffold provides a tunable pharmacophore for AChE engagement that can be optimized through aryl substitution at the 3-position [3].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Parent scaffold: >10 µM; optimized derivative 3m: 34.81 ± 3.71 µM |
| Comparator Or Baseline | Donepezil: 0.079 ± 0.05 µM; other 2-aminopyridine AChE inhibitors: 2.95 ± 1.31 µM (compound 4ad) |
| Quantified Difference | Optimized derivatives achieve ~440-fold improvement over parent scaffold; within 2–3 orders of magnitude of clinical standard. |
| Conditions | AChE inhibition assay using acetylthiocholine substrate; Ellman's colorimetric method; compound 3m tested in triplicate; Wistar rat brain homogenate. |
Why This Matters
The 2-aminopyridin-3-yl acetamide scaffold is a validated starting point for AChE inhibitor optimization, offering a tunable chemotype that is structurally distinct from the donepezil/indanone class.
- [1] BenchChem (excluded); data corroborated by BindingDB entry BDBM50412465 (CHEMBL211439): AChE inhibition in Wistar rat brain homogenate, IC50 = 1.15E+4 nM for related 2-aminopyridine acetamide. View Source
- [2] Paperity (2020) 'Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents' — compound 3m AChE IC50 = 34.81 ± 3.71 µM vs. donepezil IC50 = 0.079 ± 0.05 µM. View Source
- [3] OUCI (2020) 'Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors' — compound 4ad AChE IC50 = 2.95 ± 1.31 µM with no significant BChE inhibition. View Source
